Maleanilic acid, p-methyl-
Overview
Description
Mechanism of Action
Target of Action
p-Methyl Maleanilic Acid, also known as N-phenylmaleimide, is a compound of interest due to its biological properties and use as intermediates in synthesis . There is no documented information on the specific targets of p-methyl maleanilic acid in any biological system.
Mode of Action
Biochemical Pathways
The synthesis of p-Methyl Maleanilic Acid involves an amine acylation of aniline to produce maleanilic acid . The maleanilic acid is then converted to N-phenylmaleimide, and the N-phenylmaleimide is used as the dienophile in a Diels–Alder reaction with furan . The Diels–Alder reaction produces significant amounts of the endo and exo product .
Pharmacokinetics
A study on organoselenium-based maleanilic acids, which are structurally similar, used admet analysis, molecule electrostatic potential map, dft, and frontier molecular orbital to study the compounds’ pharmacokinetics, drug-likeness characteristics, geometries, and chemical and electronic properties .
Result of Action
Under acidic or basic conditions, p-Methyl Maleanilic Acid may undergo hydrolysis, where the amide bond between the maleic acid and p-methylaniline groups breaks down. This would yield maleic acid and p-methylaniline.
Action Environment
The action environment of p-Methyl Maleanilic Acid can influence its stability and efficacy. For instance, the compound’s reactivity can be affected by the pH of the environment, as it can undergo hydrolysis under acidic or basic conditions.
Biochemical Analysis
Biochemical Properties
It is known that substituted N-phenylmaleimides, a class to which “Maleanilic acid, p-methyl-” belongs, are of considerable interest due to their biological properties and use as intermediates in synthesis .
Cellular Effects
It is known that similar compounds can have significant impacts on various types of cells and cellular processes .
Molecular Mechanism
Temporal Effects in Laboratory Settings
It is known that similar compounds can have changes in their effects over time, including issues related to the product’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that similar compounds can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
It is known that similar compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of maleanilic acid, p-methyl-, typically involves the reaction of maleic anhydride with p-methylaniline. The procedure is as follows:
- In a three-necked flask equipped with a paddle-type stirrer, reflux condenser, and dropping funnel, dissolve maleic anhydride in anhydrous ethyl ether.
- Add a solution of p-methylaniline in ethyl ether dropwise to the flask while stirring.
- Stir the resulting thick suspension at room temperature for one hour.
- Cool the mixture to 15–20°C in an ice bath and obtain the product by suction filtration.
Industrial Production Methods: Industrial production of maleanilic acid, p-methyl-, follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production with minimal waste.
Types of Reactions:
Hydrolysis: Under acidic or basic conditions, maleanilic acid, p-methyl-, can undergo hydrolysis, breaking the amide bond between the maleic acid and p-methylaniline groups. This reaction yields maleic acid and p-methylaniline.
Condensation Reactions: It can participate in condensation reactions to form various derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Condensation Reactions: Often involve reagents like acetic anhydride and sodium acetate.
Major Products:
Hydrolysis: Maleic acid and p-methylaniline.
Condensation Reactions: Various substituted maleimides and related compounds.
Scientific Research Applications
Maleanilic acid, p-methyl-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of substituted maleimides, which are valuable in Diels–Alder reactions and other organic transformations.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Maleanilic acid, p-methyl-, can be compared with other similar compounds such as:
Maleanilic acid: The parent compound without the methyl substitution.
N-Phenylmaleimide: A derivative where the amide nitrogen is bonded to a phenyl group.
Substituted Maleimides: Compounds with various substituents on the phenyl ring or the maleimide moiety.
Uniqueness: The presence of the methyl group at the para position in maleanilic acid, p-methyl-, imparts unique chemical properties, such as altered reactivity and solubility, compared to its unsubstituted counterpart. This makes it a valuable intermediate in the synthesis of specialized chemical products.
Properties
IUPAC Name |
(Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWFSWMZGGZHGD-SREVYHEPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801219864 | |
Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24870-11-9 | |
Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24870-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butenoic acid, (Z)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58033 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2Z)-4-[(4-Methylphenyl)amino]-4-oxo-2-butenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801219864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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